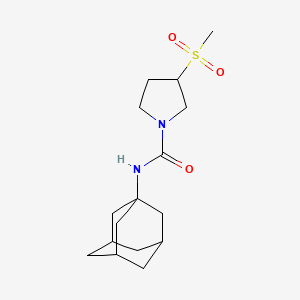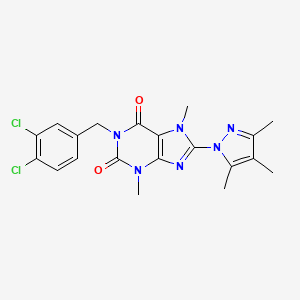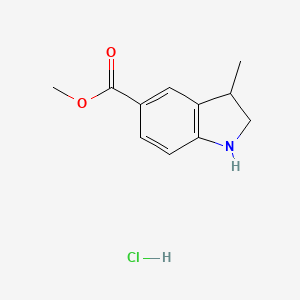
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2247103-87-1 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of indole derivatives, such as “Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Molecular Structure Analysis
The IUPAC name for this compound is methyl 3,3-dimethylindoline-5-carboxylate hydrochloride . The InChI code for this compound is 1S/C12H15NO2.ClH/c1-12(2)7-13-10-5-4-8(6-9(10)12)11(14)15-3;/h4-6,13H,7H2,1-3H3;1H .Physical And Chemical Properties Analysis
“Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.72 .Scientific Research Applications
I conducted several searches to find specific scientific research applications for “Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride”, also known as “EN300-6489607”. However, detailed information on unique applications for this compound is not readily available in the search results.
Indole derivatives, in general, have a wide range of biological and clinical applications due to their diverse pharmacological activities. Here’s an overview of potential fields where indole derivatives might be applied:
Pharmaceuticals
Indole structures are common in drugs and can have various therapeutic effects, including anti-inflammatory and analgesic properties .
Agriculture
Some indole derivatives serve as plant hormones or growth regulators .
Material Science
Indoles can be used in the synthesis of new materials with potential applications in various industries .
Biochemistry
Indoles are involved in tryptophan metabolism and can influence gut microbiota and human health .
Chemical Synthesis
Indoles are used in multicomponent reactions for synthesizing heterocyclic compounds .
Life Sciences
Indole derivatives can be used in research related to life sciences and biochemistry .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Given the importance of indole derivatives in various biological activities, there is potential for further exploration and development of “Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride” and similar compounds . This could include further investigation into their synthesis, chemical reactions, and mechanisms of action, as well as their potential applications in the treatment of various disorders .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of targets due to their structural similarity to bioactive molecules . They play a significant role in cell biology and have been used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities . For example, they can affect the pathways related to cancer cells, microbes, and various types of disorders in the human body .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Action Environment
The action, efficacy, and stability of Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body, the presence of other drugs or substances, and the patient’s overall health status .
properties
IUPAC Name |
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJFGZGQPVNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

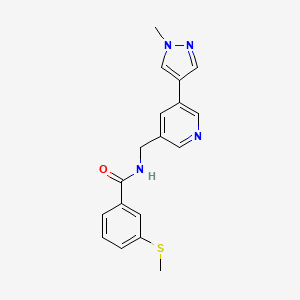
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2987427.png)
![N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2987430.png)

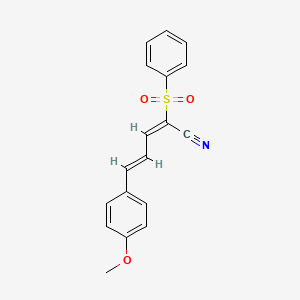

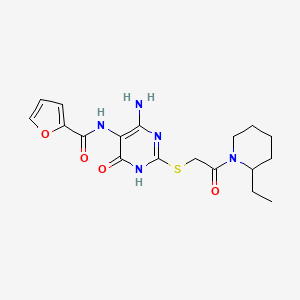
![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)
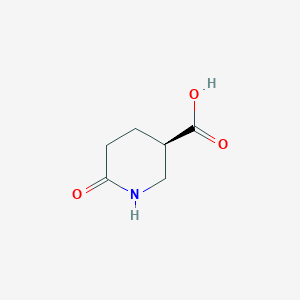
![(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2987442.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)
